Cas no 10439-23-3 (4-Methylbenzenesulfinyl Chloride)

4-Methylbenzenesulfinyl Chloride (CAS 933-00-8) is an organosulfur compound widely used as a key intermediate in organic synthesis. Its sulfinyl chloride functional group makes it a versatile reagent for introducing sulfoxide moieties into target molecules, particularly in pharmaceutical and agrochemical applications. The compound exhibits high reactivity in nucleophilic substitution and oxidation reactions, enabling efficient synthesis of sulfoxides and sulfonamides. Its stability under controlled conditions ensures reliable handling in laboratory settings. The methyl substituent on the benzene ring enhances its solubility in common organic solvents, facilitating reaction workup. This reagent is particularly valued for its role in asymmetric synthesis and chiral auxiliary applications. Proper storage under inert atmosphere is recommended due to moisture sensitivity.
4-Methylbenzenesulfinyl Chloride structure
10439-23-3 structure
Product Name:4-Methylbenzenesulfinyl Chloride
CAS No:10439-23-3
MF:C7H7ClOS
MW:174.647879838943
CID:890849
PubChem ID:4190004
Update Time:2025-10-28

4-Methylbenzenesulfinyl Chloride Chemical and Physical Properties

Names and Identifiers

    • P-TOLUENESULFINYL CHLORIDE
    • 4-methylbenzenesulfinyl chloride
    • 4-methyl-benzenesulfinyl chloride
    • Benzenesulfinyl chloride,4-methyl-
    • p-Toluenesulphinyl chloride
    • DB-009806
    • DYYLCPSSSFWEEA-UHFFFAOYSA-N
    • EN300-116775
    • 4-Methylbenzene-1-sulfinic Chloride
    • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester
    • SCHEMBL1898522
    • 4-methylbenzene-1-sulfinyl chloride
    • C14066
    • CS-0308352
    • AKOS006276472
    • DTXSID40400565
    • 10439-23-3
    • 4-methylbenzenesulfinylchloride
    • SY310207
    • MFCD01630822
    • 4-Methylbenzenesulfinyl Chloride
    • MDL: MFCD01630822
    • Inchi: 1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3
    • InChI Key: DYYLCPSSSFWEEA-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 173.99100
  • Monoisotopic Mass: 173.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.2645 (estimate)
  • Melting Point: 57°C
  • PSA: 36.28000
  • LogP: 3.12210

4-Methylbenzenesulfinyl Chloride Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Methylbenzenesulfinyl Chloride Production Method

4-Methylbenzenesulfinyl Chloride Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:10439-23-3)4-Methylbenzenesulfinyl Chloride
Order Number:A800974
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):507.0
Email:sales@amadischem.com

Additional information on 4-Methylbenzenesulfinyl Chloride

4-Methylbenzenesulfinyl Chloride: A Comprehensive Overview

4-Methylbenzenesulfinyl Chloride, also known by its CAS number 10439-23-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, which belongs to the class of sulfinyl chlorides, is characterized by its unique structure and versatile reactivity. In recent years, advancements in synthetic methodologies and its applications in drug discovery have further highlighted its importance in modern chemistry.

The molecular structure of 4-Methylbenzenesulfinyl Chloride consists of a benzene ring substituted with a methyl group at the para position and a sulfinyl chloride group (-SOCl) attached to the benzene ring. This configuration imparts distinctive electronic properties to the molecule, making it highly reactive in various chemical transformations. The sulfinyl chloride group is particularly notable for its ability to act as an electrophilic center, facilitating nucleophilic substitutions and other reactions that are pivotal in organic synthesis.

Recent studies have explored the synthesis of 4-Methylbenzenesulfinyl Chloride through innovative routes, including the use of transition metal catalysts and microwave-assisted techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in complex molecule construction. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules, such as kinase inhibitors and GPCR modulators, which hold promise in therapeutic development.

In terms of chemical reactivity, 4-Methylbenzenesulfinyl Chloride exhibits remarkable versatility. It can undergo nucleophilic aromatic substitution, where the sulfinyl chloride group acts as an excellent leaving group. This property has been exploited in the construction of heterocyclic compounds, which are integral to many pharmaceutical agents. Additionally, the compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, further expanding its utility in organic synthesis.

The application of 4-Methylbenzenesulfinyl Chloride extends beyond traditional organic synthesis. Recent research has demonstrated its potential in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable sulfonamide linkages has made it a valuable building block for creating high-performance materials with tailored properties.

In conclusion, 4-Methylbenzenesulfinyl Chloride, with its unique structure and reactivity, continues to be a focal point in chemical research. Its role as a versatile intermediate in drug discovery and materials science underscores its significance in advancing modern chemistry. As research progresses, new applications and synthetic strategies for this compound are expected to emerge, further solidifying its position as an essential tool in the chemist's arsenal.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10439-23-3)4-Methylbenzenesulfinyl Chloride
A800974
Purity:99%
Quantity:250mg
Price ($):507.0
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